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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylbutane

Cat. No.: B1337311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-2,2-dimethylbutane (C₆H₁₃Br), a valuable building block in organic synthesis. The

unique steric hindrance around the bromine-bearing carbon makes it an interesting substrate

for studying reaction mechanisms. This document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for data acquisition.

Molecular Structure and Expected Spectroscopic
Features
1-Bromo-2,2-dimethylbutane possesses a neopentyl-like core structure with a primary

bromide. This structure gives rise to distinct signals in various spectroscopic analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-bromo-2,2-dimethylbutane, both ¹H and ¹³C NMR provide crucial structural

information.

¹H NMR Spectroscopy
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The proton NMR spectrum of 1-bromo-2,2-dimethylbutane is expected to show four distinct

signals corresponding to the four unique proton environments in the molecule. The electron-

withdrawing effect of the bromine atom will cause a downfield shift for protons on the adjacent

carbon.

Table 1: Predicted ¹H NMR Data for 1-Bromo-2,2-dimethylbutane

Signal
Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment

a ~3.3 Singlet 2H -CH₂-Br

b ~1.6 Quartet 2H -CH₂-CH₃

c ~1.0 Singlet 6H -C(CH₃)₂-

d ~0.9 Triplet 3H -CH₂-CH₃

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will exhibit five signals, corresponding to the five

distinct carbon environments. The carbon atom bonded to the bromine will be shifted downfield.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2,2-dimethylbutane

Signal
Chemical Shift (δ, ppm)
(Predicted)

Assignment

1 ~45 -CH₂-Br

2 ~35 -C(CH₃)₂-

3 ~30 -CH₂-CH₃

4 ~25 -C(CH₃)₂-

5 ~8 -CH₂-CH₃

Infrared (IR) Spectroscopy
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The IR spectrum of 1-bromo-2,2-dimethylbutane will be characterized by absorptions

corresponding to C-H stretching and bending vibrations, and a key absorption for the C-Br

stretch.

Table 3: Expected IR Absorption Bands for 1-Bromo-2,2-dimethylbutane

Wavenumber (cm⁻¹) Intensity Vibration

2960-2850 Strong C-H (sp³) Stretch[1]

1465-1375 Medium C-H Bend[1]

600-500 Medium-Strong C-Br Stretch[1]

Mass Spectrometry (MS)
Mass spectrometry of 1-bromo-2,2-dimethylbutane will show a characteristic isotopic pattern

for the molecular ion due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have

nearly equal natural abundance (approximately a 1:1 ratio). This results in two molecular ion

peaks (M⁺ and M+2) of similar intensity.

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2,2-dimethylbutane

m/z Ion Notes

164/166 [C₆H₁₃Br]⁺

Molecular ion peak (M⁺, M+2)

showing the bromine isotope

pattern.

85 [C₆H₁₃]⁺ Loss of Br radical.

57 [C₄H₉]⁺
tert-Butyl cation, likely the base

peak due to its stability.

29 [C₂H₅]⁺ Ethyl cation.

Experimental Protocols
NMR Spectroscopy
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Sample Preparation:

Weigh approximately 10-20 mg of 1-bromo-2,2-dimethylbutane.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean,

dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Sweep Width: 0-10 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Instrumentation and Data Acquisition (¹³C NMR):

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Sweep Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film):

Place one or two drops of liquid 1-bromo-2,2-dimethylbutane between two clean, dry salt

plates (e.g., NaCl or KBr).
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Gently press the plates together to form a thin liquid film.

Instrumentation and Data Acquisition (FT-IR):

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty sample compartment should be acquired before

running the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-bromo-2,2-dimethylbutane in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 20-300.
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Visualizations

Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition
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Structural Elucidation

Click to download full resolution via product page

Caption: A typical experimental workflow for the spectroscopic analysis of 1-bromo-2,2-
dimethylbutane.
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Structure-Spectra Correlations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

